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molecular formula C8H13N3O B8565031 N-(5-Methoxy-3-pyridyl)-ethylenediamine

N-(5-Methoxy-3-pyridyl)-ethylenediamine

Cat. No. B8565031
M. Wt: 167.21 g/mol
InChI Key: CZUOKZHSKPPDOG-UHFFFAOYSA-N
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Patent
US06897219B2

Procedure details

Sodium (4.98 g, 216.7 mmol) was added to methanol (100 ml), and was allowed to react, the mixture was evaporated. 3,5-Dichloropyridine (25.0 g, 166.7 mmol) and dimethyl sulfoxide (250 ml) were added. The mixture was stirred at 70° C. overnight. Aqueous sodium hydroxide (500 ml, 1 M) was added, and the mixture was extracted twice with diethyl ether (500 ml). The crude mixture was stirred together with ethylenediamine (50.0 g, 833.5 mmol), potassium tert-butoxide (37.4 g, 333.4 mmol) and 1,2-dimethoxyethane (500 ml) at reflux for 4 h. Aqueous sodium hydroxide (1 I, 1 M) was added, and the mixture was extracted five times with ethyl acetate (500 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound as free base. Yield 13.0 g, 47%.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
37.4 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:4]=[N:5][CH:6]=[C:7](Cl)[CH:8]=1.[OH-].[Na+].[CH2:12]([NH2:15])[CH2:13][NH2:14].C[C:17](C)([O-:19])C.[K+]>COCCOC.CS(C)=O.CO>[NH3:5].[CH3:17][O:19][C:3]1[CH:8]=[C:7]([NH:14][CH2:13][CH2:12][NH2:15])[CH:6]=[N:5][CH:4]=1 |f:2.3,5.6,^1:0|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
37.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with diethyl ether (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted five times with ethyl acetate (500 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
COC=1C=C(C=NC1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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